2-(Pyridin-2-yl)cyclopentanol
Overview
Description
2-(Pyridin-2-yl)cyclopentanol is an organic compound with the molecular formula C10H13NO It consists of a cyclopentane ring substituted with a hydroxyl group and a pyridine ring at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-yl)cyclopentanol can be achieved through several methods. One common approach involves the reaction of cyclopentanone with pyridine-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-2-yl)cyclopentanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The hydroxyl group in this compound can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding cyclopentane derivative using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Major Products Formed:
- Oxidation of this compound yields 2-(Pyridin-2-yl)cyclopentanone.
- Reduction results in the formation of 2-(Pyridin-2-yl)cyclopentane.
- Substitution reactions on the pyridine ring produce various substituted derivatives, depending on the reagents used.
Scientific Research Applications
2-(Pyridin-2-yl)cyclopentanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)cyclopentanol involves its interaction with specific molecular targets. The hydroxyl group and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways and catalytic processes.
Comparison with Similar Compounds
- 2-(Pyridin-2-yl)cyclopentanone
- 2-(Pyridin-2-yl)cyclopentane
- 2-(Pyridin-2-yl)pyrimidine derivatives
Comparison: 2-(Pyridin-2-yl)cyclopentanol is unique due to the presence of both a hydroxyl group and a pyridine ring, which confer distinct chemical properties and reactivity. Compared to its ketone and alkane counterparts, the hydroxyl group in this compound allows for additional hydrogen bonding and reactivity in oxidation and reduction reactions. The pyridine ring provides aromaticity and the potential for electrophilic substitution, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
2-pyridin-2-ylcyclopentan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-6-3-4-8(10)9-5-1-2-7-11-9/h1-2,5,7-8,10,12H,3-4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSUKJPGLIHJRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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